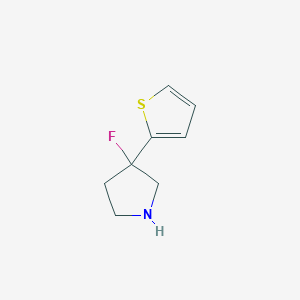

3-Fluoro-3-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

3-fluoro-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQAYVCOCUGNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds.

Thiophenes

are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom. Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors. They also play a vital role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-(thiophen-2-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. The interaction between this compound and DPP-IV involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux. Additionally, this compound can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and thiophene groups contribute to its binding affinity and specificity for target enzymes and proteins. For example, the fluorine atom may form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π stacking interactions with aromatic residues. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function may vary depending on the experimental context. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes. Threshold effects have been noted, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may instead lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Additionally, its distribution within tissues can affect its therapeutic potential and toxicity. Studies have shown that this compound can accumulate in certain tissues, potentially leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can thus determine its specific biological effects and therapeutic potential.

Biological Activity

3-Fluoro-3-(thiophen-2-yl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, neuroprotective, and anti-inflammatory effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS, with a molecular weight of approximately 159.21 g/mol. The compound features a pyrrolidine ring substituted with a fluorine atom and a thiophene moiety, which significantly influences its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The IC values for these cell lines were reported to be 12.5 µM and 15.0 µM, respectively, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

2. Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. A study assessed its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound significantly reduced apoptosis in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, with an IC value of 8.0 µM . This suggests that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer’s.

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound was evaluated using the carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in edema formation, with an effective dose (ED) of 5.6 mg/kg, outperforming the reference drug indomethacin . Histopathological analysis indicated minimal gastrointestinal toxicity, making it a promising candidate for further development as an anti-inflammatory agent.

Case Study 1: Anticancer Efficacy

In a comparative study involving several pyrrolidine derivatives, this compound was one of the most potent compounds tested against the HeLa cell line. Researchers noted that its unique structure allowed for enhanced interaction with cellular targets involved in cancer progression .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating conditions like Parkinson's disease .

Research Findings Summary Table

Scientific Research Applications

Research indicates that 3-Fluoro-3-(thiophen-2-yl)pyrrolidine exhibits various biological activities, making it a compound of interest in medicinal chemistry:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition may enhance insulin secretion, suggesting potential applications in diabetes management .

- Antimicrobial Properties : While specific data on its antimicrobial efficacy is limited, related pyrrolidine compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar properties.

- Neuropharmacological Effects : Preliminary studies suggest that compounds containing thiophene moieties can exhibit anticonvulsant effects, which may extend to this compound as well.

Research Applications

The versatility of this compound extends across various scientific fields:

Medicinal Chemistry

- Drug Design : The compound serves as an intermediate for synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can enhance pharmacokinetic properties such as metabolic stability and bioavailability .

Biological Research

- Enzyme-Receptor Dynamics : It is utilized to investigate interactions between fluorinated molecules and biological systems, contributing to a better understanding of enzyme-receptor dynamics and cellular signaling pathways .

Case Studies

- DPP-IV Inhibition Study : A study highlighted the compound's ability to enhance insulin secretion through DPP-IV inhibition, demonstrating its potential in managing type 2 diabetes .

- Fluorinated Compounds in Drug Development : Research has shown that fluorinated compounds like this one can exhibit improved pharmacokinetic properties due to their enhanced binding affinities to biological targets .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and mechanisms of action for selected pyrrolidine derivatives compared to this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | DPP-IV inhibition; potential antimicrobial effects | Enhances incretin levels; interacts with enzymes |

| Sodium Pyrrolidide | Antibacterial | Inhibits bacterial growth |

| Other Pyrrolidine Derivatives | Variable antibacterial and antifungal activities | Depends on specific substituents |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Basicity: Fluorine’s electron-withdrawing effect reduces pyrrolidine nitrogen basicity compared to non-fluorinated analogs (e.g., 1-Benzyl-3-(thiophen-2-yl)pyrrolidine). This aligns with trends observed in nicotine derivatives, where sp³-hybridized pyrrolidine nitrogens are less basic than sp² pyridine nitrogens .

- Lipophilicity : The thiophene moiety increases logP compared to purely aliphatic pyrrolidines. Fluorine substitution further enhances metabolic stability but may reduce aqueous solubility.

- Synthetic Yields: Fluorinated analogs (e.g., 85% yield for 1-Phenyl-3-(thiophen-2-yl)pyrrolidine-2,5-dione) often outperform non-fluorinated derivatives (36% yield for 1-Benzyl-3-(thiophen-2-yl)pyrrolidine) due to improved reaction selectivity .

Pharmacological and Pharmacokinetic Profiles

- Anticancer Activity: Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit GI50 values <10 nM, attributed to π-π stacking with tubulin or kinase targets.

- Oral Bioavailability : Fluorinated pyrrolidines with ≤10 rotatable bonds and polar surface area (PSA) <140 Ų (estimated PSA for 3-Fluoro-3-(thiophen-2-yl)pyrrolidine: ~60 Ų) are predicted to have high oral bioavailability in preclinical models .

- Resistance Profile : Thiophene-containing compounds may evade P-glycoprotein efflux pumps, a common resistance mechanism in oncology .

Preparation Methods

Direct Fluorination of 3-(thiophen-2-yl)pyrrolidine

- One approach involves synthesizing 3-(thiophen-2-yl)pyrrolidine first, followed by selective fluorination at the 3-position.

- Fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or electrophilic fluorine sources are used.

- Reaction conditions must be optimized to avoid over-fluorination or side reactions with the thiophene ring.

- This method requires careful control of temperature and solvent to achieve regioselectivity and yield.

Construction of the Pyrrolidine Ring with Fluorine and Thiophene Substituents

- An alternative is building the pyrrolidine ring from precursors already bearing fluorine and thiophene substituents.

- For example, starting from a fluorinated amino acid or a fluorinated intermediate, cyclization can be induced to form the pyrrolidine ring.

- The thiophen-2-yl group can be introduced via cross-coupling reactions (e.g., Suzuki, Stille) on a suitable halogenated intermediate.

- This method allows for modular synthesis and potentially better control over substitution patterns.

Use of Fluorinated Building Blocks and Cross-Coupling

- Fluorinated pyrrolidine derivatives can be prepared using fluorinated building blocks such as fluorinated pyrrolidine precursors or fluorinated alkyl halides.

- The thiophen-2-yl substituent can be introduced via palladium-catalyzed cross-coupling reactions.

- This approach benefits from the well-established protocols for C–C bond formation involving thiophene rings and fluorinated substrates.

Specific Synthetic Routes and Research Findings

Fluorination via Nucleophilic Substitution on Thiophenyl-Substituted Precursors

- Research shows that electron-withdrawing groups on thiophene facilitate nucleophilic displacement of fluorine.

- For example, fluorination of 3-(thiophen-2-yl)pyrrolidine derivatives bearing suitable leaving groups (e.g., halides, sulfonates) at the 3-position can yield the target compound.

- Reaction conditions such as temperature, solvent polarity, and nucleophile strength affect the yield and selectivity.

Electrocyclization and Heteroaromatization Pathways (Related Thiophene Chemistry)

- Studies on fluorinated thiophenes reveal that oxygen/sulfur exchange and electrocyclization reactions can be used to form fluorinated thiophene derivatives.

- While these studies focus on fluorinated thiophenes rather than pyrrolidines, they provide insight into the reactivity of fluorinated thiophene intermediates relevant to the target compound’s synthesis.

Fluoropyridine and Related Heterocycle Synthesis

- Patented methods for preparing fluorinated heterocycles such as 3-fluoropyridines involve selective fluorination and substitution reactions that can inform pyrrolidine fluorination strategies.

- These methods emphasize the importance of regioselective fluorination and the use of intermediates that facilitate subsequent substitution with aromatic groups.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Reported Yields / Notes |

|---|---|---|---|---|

| Direct fluorination of 3-(thiophen-2-yl)pyrrolidine | Selectfluor, NFSI, mild temperatures | Straightforward, fewer steps | Regioselectivity challenges, side reactions | Moderate yields; requires optimization |

| Cyclization from fluorinated amino acid precursors | Fluorinated amino acid derivatives, cyclization reagents | Modular, allows substitution control | Multi-step, requires fluorinated precursors | Yields vary; dependent on precursor purity |

| Cross-coupling of fluorinated pyrrolidine intermediates | Pd-catalysts, boronic acids or stannanes | High selectivity, versatile | Requires expensive catalysts, sensitive to conditions | High yields reported in literature for related compounds |

| Nucleophilic fluorination on halogenated precursors | Halogenated 3-(thiophen-2-yl)pyrrolidine, fluoride salts | Good regioselectivity | May require harsh conditions | Yields depend on leaving group and nucleophile |

Summary of Research Findings

- The synthesis of this compound is best approached by either direct fluorination of the pyrrolidine ring after thiophene introduction or by constructing the pyrrolidine ring from fluorinated precursors.

- Cross-coupling techniques provide a reliable method to install the thiophen-2-yl group on fluorinated pyrrolidine scaffolds.

- Reaction conditions must be carefully optimized to avoid side reactions due to the sensitivity of fluorine and the thiophene sulfur heteroatom.

- Literature on related fluorinated thiophenes and fluoropyridines provides valuable mechanistic and procedural insights that can be adapted for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.